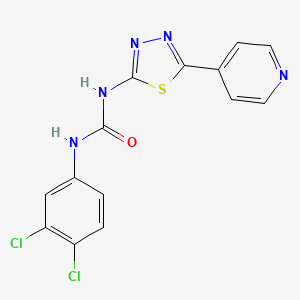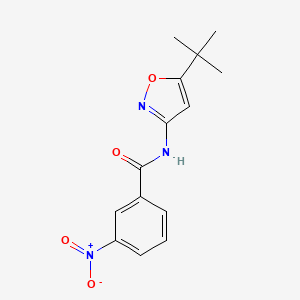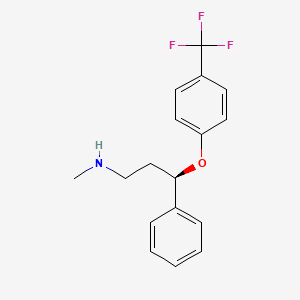![molecular formula C17H13NO4S B1224086 Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate CAS No. 241488-22-2](/img/structure/B1224086.png)
Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate
説明
Synthesis Analysis
The synthesis of compounds related to Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate involves complex reactions, including isomerization and cyclometalation. For instance, esters can yield corresponding anilides and isomeric thiophene derivatives through treatment with arylamine in boiling xylene, alongside base- or acid-catalyzed isomerization processes (Jaunin, 1980). Such synthesis pathways indicate the compound's potential for structural variation and chemical modification.
Molecular Structure Analysis
Molecular and crystal structure analyses have provided insights into the geometric and electronic configurations of compounds with similar complexity. For example, the study of substituted pyridine-2(1H)-thiones revealed the structural arrangement through X-ray crystallographic analysis, highlighting the importance of molecular interactions and structural determinants in defining the compound's properties (Dyachenko & Chernega, 2006).
Chemical Reactions and Properties
Chemical reactions involving thiophene and furan derivatives demonstrate a wide range of reactivities and properties. For instance, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl under mild conditions produces ironcarbonyl organometallic products, indicating the compound's potential for forming complex metal-organic structures (Wang et al., 1999). Additionally, C-H bond activation and borylation of furans and thiophenes catalyzed by iron N-heterocyclic carbene complexes reveal the compound's role in facilitating bond formation and breaking, highlighting its chemical versatility (Hatanaka, Ohki, & Tatsumi, 2010).
Physical Properties Analysis
The study of physical properties, such as thermal stability and conductivity, is crucial for understanding the compound's behavior under different conditions. The chemical and physical characterizations of copolymers synthesized from thiophene derivatives, for example, provide valuable data on conductivity and thermal stability, suggesting potential applications in materials science (Şenkul et al., 2012).
Chemical Properties Analysis
Exploring the chemical properties of Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate and related compounds reveals a broad spectrum of reactivities and interactions. For example, reactions with electrophilic reagents, including nitration, bromination, and acylation, demonstrate the compound's susceptibility to electrophilic attack, providing insights into its chemical behavior and reactivity patterns (Vlasova et al., 2011).
科学的研究の応用
Chemical Transformations and Synthesis
Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate, as a chemical compound, is involved in various chemical transformations. Pevzner (2011) illustrated that Methyl (diethoxyphosphorylmethyl)furoates are selectively hydrolyzed at the carboxy group, leading to a series of reactions that eventually form stable methyl urethanes or undergo further transformations to form phosphorylated furyl carbonates. This process highlights the compound's reactivity and potential for creating various derivatives through chemical synthesis (Pevzner, 2011).
Synthesis of Heterocyclic Compounds
El’chaninov et al. (2015) showcased the compound's involvement in the synthesis of 1H-benzimidazoles through the Weidenhagen reaction, followed by N-methylation. This is indicative of its role in creating complex heterocyclic structures which are crucial in the development of pharmaceuticals and various organic materials (El’chaninov et al., 2015).
Role in Catalysis
A study by Hatanaka et al. (2010) discussed an iron-methyl complex with an N-heterocyclic carbene ligand, which activates the C-H bonds of furan, thiophene, and benzene. This activation process is vital in the catalytic borylation of these compounds, showcasing the potential of related chemical structures in facilitating or undergoing catalytic reactions (Hatanaka et al., 2010).
Electrophilic Reactions and Synthesis
The compound's structural components, particularly involving furyl and thienyl groups, are significant in various electrophilic reactions. Vlasova et al. (2011) studied electrophilic substitution reactions on 5-(2-Furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles, indicating the compound's potential reactivity and application in synthesizing more complex structures through electrophilic attacks (Vlasova et al., 2011).
Synthesis of Diastereomers and Schiff Bases
Kraicheva et al. (2004) reported the synthesis of novel 5-methylfuryl-containing Schiff bases and the corresponding bis(aminophosphonates), showcasing the compound's application in the synthesis of complex organic molecules with potential applications in various fields, including materials science and pharmaceuticals (Kraicheva et al., 2004).
特性
IUPAC Name |
methyl 3-[5-(phenylcarbamoyl)furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c1-21-17(20)15-12(9-10-23-15)13-7-8-14(22-13)16(19)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLESMLWWGMYSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1224004.png)
![N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide](/img/structure/B1224006.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea](/img/structure/B1224008.png)

![2-(4-Bromophenyl)-1-[4-(2-pyridinyl)-1-piperazinyl]ethanone](/img/structure/B1224012.png)

![2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide](/img/structure/B1224015.png)
![5-Hydroxy-1-methyl-4-(4-morpholinylmethyl)-2-[(phenylthio)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1224017.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1224018.png)
![2-(3-Chlorophenyl)-9-[4-(2-pyrazinyl)-1-piperazinyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1224020.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1224021.png)
![7-(4-Ethyl-1-piperazinyl)-2-(3-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1224022.png)

![2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetic acid butyl ester](/img/structure/B1224027.png)